4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid solubility and stability
4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid solubility and stability
Technical Guide: Solubility and Stability Profile of 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic Acid
Executive Summary
This guide provides a technical analysis of 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid , a highly functionalized organoboron building block used in medicinal chemistry for Suzuki-Miyaura cross-coupling. Its structure features two potent electron-withdrawing groups (EWG)—a trifluoromethyl group at the meta position and a methyl ester at the para position relative to the boron atom.
Critical Insight: This compound exhibits a "Dual Instability" profile. The electron-deficient aromatic ring makes the carbon-boron bond susceptible to base-catalyzed protodeboronation, while the methyl ester is prone to hydrolytic cleavage (saponification) under similar basic conditions. Successful utilization requires precise control over pH, solvent choice, and temperature to balance reactivity against degradation.
Chemical Identity & Structural Analysis
| Property | Detail |
| Compound Name | 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid |
| CAS Number | 1045795-70-7 (Referencing the Pinacol Ester parent; free acid is often generated in situ or supplied as a boroxine mixture) |
| Molecular Formula | C₉H₈BF₃O₄ |
| Molecular Weight | 247.96 g/mol |
| Structural Features | C1: Boronic Acid [-B(OH)₂] C3: Trifluoromethyl [-CF₃] (Inductive EWG) C4: Methoxycarbonyl [-COOMe] (Resonance/Inductive EWG) |
| Acidity (pKa) | Estimated ~7.0–7.5 (Lower than PhB(OH)₂ due to EWGs) |
Structural Causality: The meta-CF₃ and para-ester groups significantly decrease the electron density of the phenyl ring. This increases the Lewis acidity of the boron atom, facilitating rapid transmetallation in catalytic cycles. However, this same electron deficiency stabilizes the transient aryl anion intermediate formed during protodeboronation, accelerating decomposition in basic media.
Solubility Profile
The presence of the lipophilic trifluoromethyl group and the ester moiety renders this compound sparingly soluble in water but highly soluble in polar aprotic solvents.
Solubility Compatibility Table
| Solvent | Solubility | Protocol Notes |
| DMSO | High (>50 mg/mL) | Recommended Stock Solvent. Stable for weeks at -20°C if kept anhydrous. |
| Methanol | High | Good for transfers, but promotes boronic ester formation (solvolysis) upon prolonged storage. |
| THF | Moderate-High | Excellent for reactions. Ensure THF is peroxide-free to prevent oxidative deboronation. |
| Dichloromethane | Moderate | Useful for extraction/workup. |
| Water | Low/Insoluble | Soluble only at high pH (as boronate anion), but this triggers rapid degradation. |
| Hexanes | Insoluble | Used as an antisolvent for precipitation/purification. |
Dissolution Protocol:
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Weigh the solid into a vial.
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Add DMSO (dimethyl sulfoxide) to achieve a concentration of 10–50 mM.
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Vortex or sonicate for 30–60 seconds. The solution should be clear and colorless.
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Note: If using in aqueous buffers, dilute the DMSO stock immediately before use to prevent precipitation or hydrolysis.
Stability & Degradation Mechanisms
This molecule faces three distinct degradation pathways. Understanding these is vital for experimental design.
A. Protodeboronation (Base-Catalyzed C-B Bond Cleavage)
This is the primary failure mode in Suzuki couplings.
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Mechanism: In the presence of base (OH⁻, CO₃²⁻), the boronic acid forms a boronate anion [-B(OH)₃]⁻. For electron-deficient rings, the C-B bond cleaves to release B(OH)₃ and a transient aryl anion, which is immediately protonated by water.
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Driver: The CF₃ and Ester groups stabilize the negative charge on the ring, lowering the activation energy for C-B cleavage.
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Risk Factor: High pH (>10) and High Temperature (>80°C).
B. Ester Hydrolysis (Saponification)
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Mechanism: Hydroxide ions attack the carbonyl carbon of the methyl ester.
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Result: Conversion of the methyl ester (-COOMe) to a carboxylate (-COO⁻).
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Impact: This alters the electronic nature of the substrate (COO⁻ is less electron-withdrawing than COOMe) and changes the final product structure, potentially ruining the synthesis.
C. Boroxine Formation (Dehydration)
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Mechanism: 3 molecules of boronic acid lose 3 water molecules to form a cyclic trimeric anhydride (boroxine).
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Status: This is a reversible equilibrium.[1] Commercial samples often exist as a mixture.[2] It is not a degradation product but a storage form. It reverts to the monomeric acid in the presence of water/base.
Visualizing the Degradation Pathways
Caption: Figure 1. Degradation landscape showing the reversible storage equilibrium (yellow) and irreversible failure modes (red) triggered by basic conditions.
Experimental Protocols
Protocol A: Stability Monitoring (HPLC/NMR)
To validate the integrity of your reagent before critical reactions:
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Solvent: Use d6-DMSO for NMR or Acetonitrile/Water (0.1% Formic Acid) for HPLC. Avoid unbuffered water.
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Detection: The CF₃ group allows for sensitive ¹⁹F NMR monitoring.
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Parent Peak: Distinct singlet (shift depends on solvent).
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Deboronated Impurity: A new singlet shifted upfield/downfield.
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Hydrolyzed Ester: Shift in the CF₃ signal due to the change from -COOMe to -COOH.
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Protocol B: Optimized Suzuki-Miyaura Coupling
To couple this unstable substrate while minimizing deboronation and hydrolysis:
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Base Selection: Avoid Hydroxides (NaOH, KOH). Use mild, non-nucleophilic bases like K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate).
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Solvent System: Use anhydrous organic solvents (Dioxane, Toluene) with a minimum amount of water required for the catalytic cycle, or use n-Butanol .
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Temperature: Keep reaction temperature below 80°C . If higher temperatures are needed, use a highly active precatalyst (e.g., XPhos Pd G4) to reduce reaction time.
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Stoichiometry: Use a slight excess (1.2–1.5 equiv) of the boronic acid to account for minor protodeboronation sacrifice.
Workflow Logic Diagram
Caption: Figure 2. Decision tree for reaction optimization, highlighting the necessity of mild bases to preserve the ester and boron functionalities.
Storage & Handling
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Temperature: Store at 2–8°C (short term) or -20°C (long term).
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Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture promotes the formation of the boroxine anhydride (benign) but can lead to hydrolysis over long periods.
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Container: Tightly sealed glass vial with a PTFE-lined cap.
References
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Boronic Acid Properties & CAS Data : 4-Methoxycarbonyl-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 1045795-70-7).[3][4][5] Accela Chem. Available at: [Link]
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Protodeboronation Mechanisms : Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion". Journal of the American Chemical Society. Available at: [Link]
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Boroxine Equilibrium : Iovine, P. M., et al. (2008). "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers". Journal of Chemical Theory and Computation. Available at: [Link]
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Suzuki Coupling of Unstable Boronic Acids : Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. SY102890,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1045795-70-7 | 4-Methoxycarbonyl-3-(trifluoromethyl)phenylboronic acid pinacol ester | Boroncore [boroncore.com]
